molecular formula C15H16N2O7 B14214546 2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 779327-03-6

2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-

Katalognummer: B14214546
CAS-Nummer: 779327-03-6
Molekulargewicht: 336.30 g/mol
InChI-Schlüssel: HVQGBSVGOJUTCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- is a chemical compound with the molecular formula C15H16N2O7 It is known for its unique structure, which includes a furan ring, a nitro group, and a trimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- typically involves the reaction of 5-nitro-2-furancarboxylic acid with 3,4,5-trimethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: Formation of 2-Furancarboxamide, 5-amino-N-[(3,4,5-trimethoxyphenyl)methyl]-.

    Substitution: Formation of various substituted furan derivatives.

    Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Wirkmechanismus

The mechanism of action of 2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]- is unique due to the presence of the nitro group and the trimethoxyphenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

779327-03-6

Molekularformel

C15H16N2O7

Molekulargewicht

336.30 g/mol

IUPAC-Name

5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O7/c1-21-11-6-9(7-12(22-2)14(11)23-3)8-16-15(18)10-4-5-13(24-10)17(19)20/h4-7H,8H2,1-3H3,(H,16,18)

InChI-Schlüssel

HVQGBSVGOJUTCJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.